Cas no 82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine)
82-88-2 structure
Product Name:2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- phenindamine
- 2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
- 2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
- Phenindamine [INN:BAN]
- 1H-Indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- 5-20-08-00420 (Beilstein Handbook Reference)
- Phenindiamine
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridinium
- 2-METHYL-9-PHENYL-1H,2H,3H,4H,9H-INDENO[2,1-C]PYRIDINE
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-lH-indeno(2,1-c)pyridine
- PDSP1_000151
- PDSP2_000150
- UNII-772BQ8KSST
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene; Nu 1504; Phenindamine; Thephorin
- DB01619
- CS-0017474
- CHEBI:8065
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine #
- DTXSID0023452
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine
- Q6583284
- NCGC00532494-01
- BRN 0221083
- PHENINDAMINE [VANDF]
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine
- PHENINDAMINE [MI]
- NS00038226
- 5503-08-2
- L001053
- 1H-INDENO(2,1-c)PYRIDINE, 2,3,4,9-TETRAHYDRO-2-METHYL-9-PHENYL-, HYDROCHLORIDE
- SCHEMBL29502
- Thephorin
- Fenindamina
- EINECS 201-443-4
- Phenindaminum [INN-Latin]
- 772BQ8KSST
- NU-1504
- 1,2,3,4-TETRAHYDRO-2-METHYL-9-PHENYL-2-AZAFLUORENE
- HY-A0149
- EN300-18563900
- 1H-Indeno[2,1-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- PHENINDAMINE [WHO-DD]
- 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene
- Phenindamine (INN)
- D08353
- Phenindaminum
- ISFHAYSTHMVOJR-UHFFFAOYSA-N
- CHEMBL278398
- BDBM50089147
- NU 1504
- PHENINDAMINE [INN]
- Fenindamina [INN-Spanish]
- C07790
- 82-88-2
- Phenindamine hydrochloride
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine
-
- Inchi: 1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
- InChI-Schlüssel: ISFHAYSTHMVOJR-UHFFFAOYSA-N
- Lächelt: N1(C)CCC2C3C=CC=CC=3C(C3C=CC=CC=3)C=2C1
Berechnete Eigenschaften
- Genaue Masse: 411.168188
- Monoisotopenmasse: 411.168188
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 4
- Komplexität: 524
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 118
- XLogP3: 3.1
Experimentelle Eigenschaften
- Dichte: 1.17
- Schmelzpunkt: 90-91°
- Siedepunkt: 416.5°C at 760 mmHg
- Flammpunkt: 183°C
- Brechungsindex: 1.652
- PSA: 3.24000
- LogP: 3.85910
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18563900-0.05g |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine |
82-88-2 | 0.05g |
$2755.0 | 2023-09-18 |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Verwandte Literatur
-
1. Hydrogenations with palladium precipitated in the presence of the substrateA. Ca?as-Rodriguez J. Chem. Soc. Perkin Trans. 1 1972 554
-
A. L. Ham,P. R. Leeming J. Chem. Soc. C 1969 523
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Lemu Girma Beka,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv. 2019 9 32338
-
5. Design and examination of an antioxidant-containing polyphosphazene scaffold for tissue engineeringNicole L. Morozowich,Jessica L. Nichol,Ryan J. Mondschein,Harry R. Allcock Polym. Chem. 2012 3 778
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